Cathepsin G Inhibitor I, also referenced under CAS 429676-93-7, is a potent, selective, reversible, and competitive non-peptide inhibitor of Cathepsin G . This small molecule/inhibitor is primarily used for Protease Inhibitors applications .
The empirical formula of Cathepsin G Inhibitor I is C36H33N2O6P . The molecular weight is 620.63 . The InChI key is GNOZQRKYZJSIPZ-UHFFFAOYSA-N .
Cathepsin G Inhibitor I shows reversible, competitive inhibition with IC50 and Ki values of 53 ± 12 (N = 10) and 63 ± 14 nM (N = 5), respectively . It inhibits cathepsin G-induced activation of IL-36 in neutrophil degranulates when used at a concentration of 10 µM .
Cathepsin G Inhibitor I is a solid substance with a white color . It is soluble in DMSO at 5 mg/mL and in methanol .
Cathepsin G is classified as a serine protease, specifically belonging to the family of cysteine proteases. It is primarily synthesized in neutrophils and mast cells. The inhibitor, β-keto-phosphonic acid, is a small non-peptide molecule that selectively inhibits cathepsin G's enzymatic activity. This compound has been studied for its effects in conditions such as chronic obstructive pulmonary disease and asthma, where cathepsin G contributes to inflammation and tissue damage .
The synthesis of Cathepsin G Inhibitor I involves several key steps:
The specific synthetic pathway may vary based on the desired scale and purity of the inhibitor .
The molecular structure of Cathepsin G Inhibitor I can be characterized as follows:
The spatial arrangement allows the inhibitor to effectively mimic the substrate of cathepsin G, thereby blocking its active site and preventing enzymatic activity .
Cathepsin G Inhibitor I primarily participates in reversible binding interactions with cathepsin G:
This mechanism makes it a valuable tool for studying cathepsin G's role in various biological processes .
The mechanism of action of Cathepsin G Inhibitor I involves:
Quantitative assays have indicated an inhibitory concentration (IC50) around 4.1 µM, demonstrating its effectiveness in biological systems .
Cathepsin G Inhibitor I has several scientific applications:
The CTSG gene resides on chromosome 14q11.2, spanning 2.7 kb with five exons and four introns. Each residue of the catalytic triad is encoded on a separate exon, highlighting the structural precision required for its enzymatic function. CTSG is synthesized as a 255-amino-acid preproenzyme featuring an 18-residue signal peptide, a two-residue N-terminal activation peptide, and a carboxy-terminal extension. Post-translational modifications include glycosylation at a single site and formation of three stabilizing disulfide bridges. Unlike many serine proteases, CTSG lacks the conserved 191–220 disulfide bond near its active site, a feature shared with granzyme B and chymase. This unique structural configuration contributes to its high affinity for DNA, enabling its association with neutrophil extracellular traps (NETs)—a critical localization for its extracellular functions during inflammation [5] [8] [9].
Table 1: Structural and Functional Characteristics of Cathepsin G
Characteristic | Detail | Functional Implication |
---|---|---|
Gene Location | Chromosome 14q11.2 | Genetic polymorphisms linked to disease susceptibility |
Protein Structure | 255 amino acids; 3 disulfide bonds; catalytic triad (Asp/His/Ser) | Dual endopeptidase/exopeptidase activity |
Molecular Weight | 26-28 kDa (glycosylated mature form) | Facilitates diffusion through tissues |
Cellular Storage | Azurophilic granules (neutrophils, monocytes) | Rapid release upon cellular activation |
Catalytic Specificity | Chymotrypsin-like (aromatic P1 residues) and trypsin-like (basic P1 residues) | Broad substrate range including ECM, cytokines, receptors |
DNA Binding | High affinity for DNA | Retention in neutrophil extracellular traps (NETs) |
Upon neutrophil activation by immune complexes, phagocytic stimuli, or inflammatory mediators, CTSG is released into extracellular spaces or becomes membrane-bound. This spatial positioning allows it to evade extracellular inhibitors and exert potent modulatory effects on immune cascades. A key function involves chemokine processing: CTSG converts prochemerin into active chemerin (a potent APC chemoattractant), activates CXCL5 and CCL15 into more chemotactic forms, and processes CCL23 into fragments that recruit monocytes and neutrophils via CCR1 and FPRL1 receptors. These actions create chemotactic gradients that amplify leukocyte infiltration to inflammatory foci [1] [2] [10].
Beyond chemokine modulation, CTSG directly activates cellular receptors. It cleaves protease-activated receptor 4 (PAR-4) on platelets and PAR-2 on fibroblasts, gingival cells, and epithelial cells. PAR-2 activation on fibroblasts triggers IL-8 and MCP-1 secretion, perpetuating inflammatory loops in conditions like periodontitis. Furthermore, CTSG induces soluble CD23 release from monocytes, stimulating oxidative burst and pro-inflammatory cytokine production independent of co-stimulatory signals. This multifaceted role positions CTSG as a master regulator of innate immune responses, capable of initiating and sustaining inflammation through multiple parallel pathways [1] [4] [7].
Table 2: Immune Modulation by Cathepsin G
Target/Pathway | Effect of Cathepsin G Proteolysis | Inflammatory Consequence |
---|---|---|
Chemokines | Activates prochemerin → chemerin; Processes CXCL5, CCL15, CCL23 | Enhanced recruitment of APCs, monocytes, neutrophils |
PAR Receptors | Activates PAR-4 (platelets, cardiomyocytes); Activates PAR-2 (fibroblasts, epithelium) | Platelet aggregation; IL-8/MCP-1 secretion; Barrier disruption |
Cytokine Receptors | Releases soluble CD23 | Monocyte oxidative burst; Pro-inflammatory cytokine production |
Complement | Cleaves C3 → C3a, C3b, C3c, C3d fragments | Amplifies complement-mediated inflammation; Modifies cell-protein interactions |
In rheumatoid arthritis (RA), CTSG levels are markedly elevated in synovial fluid compared to osteoarthritis or healthy controls. It contributes to joint destruction through cartilage degradation at the pannus-cartilage junction and promotes monocyte chemotaxis into synovial lesions, correlating with lymphocyte counts. Notably, CTSG serves as an autoantigen for anti-neutrophil cytoplasmic antibodies (ANCA) in Japanese RA patients, though clinical significance remains under investigation. In systemic lupus erythematosus (SLE), anti-CTSG antibodies correlate with disease activity and vasculitis, decreasing rapidly following corticosteroid therapy. These antibodies are also detected in systemic sclerosis, though their pathological contribution requires further elucidation [1] [3] [8].
CTSG critically influences vascular pathologies through its effects on endothelial and epithelial permeability. It disrupts endothelial integrity by cleaving vascular endothelial cadherin (VE-cadherin) and tight junction proteins (occludin), facilitating neutrophil transmigration and edema formation. In the heart, CTSG induces cardiomyocyte dysfunction via PAR-4-independent pathways, triggering caspase-3 activation, focal adhesion kinase (FAK) cleavage, sarcomeric disassembly, and detachment-induced apoptosis—mechanisms relevant to myocardial inflammation and ischemia-reperfusion injury. Additionally, CTSG contributes to thrombogenesis by activating platelets through PAR-4 cleavage, creating a thrombogenic interface between neutrophils and platelets at vascular injury sites [1] [4] [7].
CTSG directly processes and activates key protease-activated receptors (PARs). While thrombin primarily activates PAR-1, CTSG selectively targets PAR-4 on platelets and other cell types. Cleavage of PAR-4's N-terminal exodomain exposes a tethered ligand that triggers G-protein signaling, leading to calcium mobilization, ERK/p38 MAPK activation, and platelet aggregation. This pathway is pivotal in neutrophil-platelet crosstalk during vascular inflammation. In fibroblasts and epithelial cells, PAR-2 activation by CTSG induces downstream MAPK signaling and NF-κB activation, driving expression of pro-inflammatory mediators like IL-6, IL-8, and MCP-1 [4] [7] [10].
Beyond receptor activation, CTSG drives extracellular matrix (ECM) degradation and matrix metalloproteinase (MMP) cascades. It directly degrades type I-IV collagens, fibronectin, and elastin. Furthermore, CTSG activates pro-MMP-1, pro-MMP-2, and pro-MMP-9 in a dose- and time-dependent manner. This indirect proteolytic activity amplifies tissue destruction in arthritis, periodontitis, and cancer metastasis. CTSG also processes renin-angiotensin system (RAS) components, converting angiotensin I to angiotensin II—a vasoconstrictor and pro-fibrotic mediator—contributing to vascular remodeling and hypertension. In the intestine, CTSG-mediated angiotensin II generation promotes epithelial apoptosis, compromising barrier function in inflammatory bowel disease [1] [2] [9].
Table 3: Cathepsin G-Activated Proteolytic Pathways
Target Pathway | Molecular Substrates | Downstream Effects |
---|---|---|
PAR Signaling | PAR-4 (platelets, cardiomyocytes); PAR-2 (fibroblasts, epithelium) | Platelet aggregation; Cytokine secretion; Barrier disruption; Cardiomyocyte apoptosis |
MMP Activation | Pro-MMP-1, -2, -3, -8, -9, -10 | ECM degradation; Tissue remodeling; Tumor invasion |
RAS Activation | Angiotensin I → Angiotensin II | Vasoconstriction; Fibrosis; Hypertension |
Cytokine Processing | Pro-IL-1β; Pro-IL-18; Pro-IL-36 | Activation of inflammasome pathways; Pyroptosis |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: